4-(2-(Azetidin-1-yl)ethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-[2-(azetidin-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-7-12(8-1)9-4-10-2-5-11-6-3-10/h2-3,5-6H,1,4,7-9H2 |
InChI Key |
WPNZJNFZEOJBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 2 Azetidin 1 Yl Ethyl Pyridine and Analogues
Foundational Synthetic Approaches to Azetidine-Containing Pyridines
The construction of azetidine-containing pyridines relies on established synthetic organic chemistry principles. These foundational methods can be broadly categorized into the formation of the individual rings and the strategies for their coupling.
Ring Formation Methodologies for the Azetidine (B1206935) Moiety
The four-membered azetidine ring, being a strained heterocycle, presents unique synthetic challenges. clockss.orgresearchgate.net Several classical and modern methods have been developed for its construction.
One of the most common approaches is the intramolecular cyclization of γ-aminoalcohols or their derivatives. clockss.org This typically involves the activation of the hydroxyl group as a good leaving group (e.g., as a tosylate or mesylate) followed by nucleophilic attack by the amine to form the C-N bond and close the ring. clockss.orgacs.org Another prevalent method is the cyclization of γ-haloamines. clockss.org
The reduction of β-lactams (azetidin-2-ones) is also a widely used method for obtaining azetidines. acs.orgmagtech.com.cn The ready availability of β-lactams through methods like the Staudinger reaction makes this an attractive route. acs.org
More recent developments include photochemical methods, such as the Norrish-Yang cyclization, which can provide access to highly substituted azetidinols from α-aminoacetophenones. beilstein-journals.orgresearchgate.net Ring contraction of larger five-membered heterocycles and ring expansion of three-membered rings like aziridines also offer alternative pathways to the azetidine core. clockss.orgmagtech.com.cn
Functionalization of the Pyridine (B92270) Ring System
The functionalization of the pyridine ring is crucial for introducing the necessary handles for coupling with the azetidine moiety. A variety of methods exist for the selective modification of the pyridine ring. researchgate.net
For the synthesis of 4-(2-(Azetidin-1-yl)ethyl)pyridine, a common strategy involves starting with a pyridine derivative that already contains a two-carbon chain at the 4-position, such as 4-vinylpyridine (B31050) or 4-(2-haloethyl)pyridine. These precursors can then be reacted with azetidine.
Alternatively, methods for the direct C-H functionalization of the pyridine ring have gained prominence. digitellinc.com These reactions allow for the introduction of functional groups at specific positions, often with high regioselectivity. For instance, radical functionalization strategies can introduce alkyl groups at the C4 position of pyridines. acs.org Another approach involves the activation of the pyridine ring by forming N-pyridinium salts, which can then undergo nucleophilic addition. acs.org
Coupling Strategies for the Azetidine and Pyridine Linkage
Once the azetidine and a suitably functionalized pyridine are in hand, the final step is their coupling. The most direct approach is the N-alkylation of azetidine with a pyridine derivative bearing an electrophilic side chain. For example, reacting azetidine with 4-(2-bromoethyl)pyridine (B1287082) or 4-(2-tosyloxyethyl)pyridine under basic conditions would yield the target compound.
Another common strategy is the reductive amination of a pyridine-containing aldehyde with azetidine. For instance, the reaction of 4-pyridineacetaldehyde with azetidine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would form the desired ethylamine (B1201723) linkage.
Advanced Synthetic Techniques and Optimization
Building upon the foundational methods, advanced techniques have been developed to improve efficiency, selectivity, and access to more complex analogs of this compound.
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of enantiomerically pure or enriched chiral analogs of this compound is of significant interest, particularly for pharmaceutical applications. This requires the use of stereoselective synthetic methods.
Chiral auxiliaries can be employed to control the stereochemistry during the formation of the azetidine ring. acs.org For example, chiral tert-butanesulfinamides can be used to prepare chiral C2-substituted azetidines with high diastereoselectivity. acs.org The use of chiral starting materials, such as enantiomerically pure amino acids, can also serve as a source of chirality for the azetidine ring. nih.gov
Stereoselective reactions can also be applied to the functionalization of the pyridine ring or the coupling process itself. For instance, asymmetric catalysis can be used to create chiral centers in the side chain before or during the coupling step.
Catalytic Methodologies in Azetidine-Pyridine Construction
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic methods have been applied to the synthesis of azetidine and pyridine derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. rsc.orgacs.org For instance, a Pd-catalyzed arylation of azetidines via C(sp³)–H activation has been developed to create stereochemically defined building blocks. acs.org Similarly, Pd-catalyzed coupling of 3-iodoazetidines with aryl boronic acids can lead to 2-aryl azetidines. nih.gov Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has also been reported. rsc.org
Lewis acid catalysis has been employed for the regioselective synthesis of azetidines. For example, lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org
Gold-catalyzed reactions have also emerged as a valuable tool. For instance, the gold-catalyzed intermolecular oxidation of alkynes can lead to the formation of chiral azetidin-3-ones. nih.gov
Organocatalysis offers a metal-free alternative for stereoselective synthesis. metu.edu.tr For example, bifunctional organocatalysts have been used in domino reactions to synthesize chiral heterocyclic compounds. metu.edu.tr
These advanced catalytic methods not only improve the efficiency and selectivity of the synthesis but also enable the construction of novel and complex analogs of this compound.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The successful synthesis of this compound and its analogues is critically dependent on the effective purification and isolation of both the final products and their synthetic intermediates. A variety of standard and advanced techniques are employed to ensure the removal of impurities, such as starting materials, reagents, and by-products, thereby achieving the high degree of purity required for subsequent analytical characterization and further applications. The choice of purification method is dictated by the physicochemical properties of the target compound, including its polarity, solubility, and volatility, as well as the nature of the impurities present.
Commonly employed purification techniques in the synthesis of azetidine and pyridine derivatives include chromatography, crystallization, extraction, and distillation. These methods can be used individually or in combination to afford the desired compounds in high purity.
Chromatography stands as a cornerstone for the purification of this compound and its precursors. Column chromatography, particularly flash chromatography, is widely utilized for the routine purification of reaction mixtures. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase, or eluent. nih.gov The selection of an appropriate eluent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758), is crucial for achieving optimal separation. rsc.orgnih.gov For instance, in the synthesis of related azetidine derivatives, flash chromatography with a hexane/ethyl acetate gradient has been successfully used to isolate the target compound. nih.gov Similarly, column chromatography using a dichloromethane/ethyl acetate gradient has been employed for the purification of coumarin (B35378) derivatives containing an azetidine moiety. rsc.org
For more challenging separations or to achieve higher levels of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. HPLC offers superior resolution and efficiency compared to standard column chromatography. Specialized columns, such as those with a 2-ethylpyridine (B127773) ligand, have been designed for the separation of a wide range of compounds, including pyridine derivatives. These columns can be used in both normal-phase and reverse-phase modes, providing versatility in method development.
Crystallization is another powerful technique for purifying solid compounds. This method relies on the principle that a compound will be more soluble in a hot solvent than in a cold one. By dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, the desired compound can crystallize out, leaving the impurities behind in the solution. Recrystallization from solvents like ethanol (B145695) is a common final purification step for many synthesized compounds, including azetidine derivatives. jmchemsci.com The choice of solvent is critical and is determined by the solubility profile of the compound.
Extraction is frequently used as a primary purification step following a reaction work-up. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For example, after a reaction, the mixture might be diluted with an organic solvent like dichloromethane and washed with water or a dilute acid or base solution to remove water-soluble impurities. rsc.org The organic layer, containing the desired product, is then dried and concentrated.
Distillation , while less common for complex organic molecules, can be employed for the purification of volatile liquid intermediates or final products. This technique separates compounds based on differences in their boiling points.
The purity of the isolated intermediates and final compounds is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). umtm.cz TLC provides a quick and convenient way to monitor the progress of a reaction and the effectiveness of a purification step. NMR and MS provide detailed structural information and confirm the identity and purity of the isolated compound. nih.govumtm.cz
The following tables summarize typical purification methods and conditions reported in the synthesis of related azetidine and pyridine compounds, which are instructive for the purification of this compound and its analogues.
Table 1: Chromatographic Purification of Azetidine and Pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Functionalised 3-substituted 3-(acetoxymethyl)azetidines | Silica Gel | n-hexane/ethyl acetate (4:1) | nih.gov |
| 7-azetidin-1-yl-coumarin derivatives | Silica Gel | Dichloromethane/Ethyl Acetate (99:1 to 97:3) | rsc.org |
| N-aryl-2-phenyl azetidine | Normal Phase Chromatography | Not specified | nih.govacs.org |
| Pyrazolo[4,3-c]pyridines | Silica Gel | Ethyl Acetate/Hexane (1:8 to 1:3) | umtm.cz |
| cis-1-Benzyl-4-(iodomethyl)azetidin-2-yl)pyridine | Silica Gel | Not specified | figshare.com |
Table 2: General Purification Techniques for Synthetic Intermediates and Final Products
| Technique | Application | Example Solvent/Conditions | Reference |
| Recrystallization | Purification of solid final products and intermediates | Ethanol | jmchemsci.com |
| Liquid-Liquid Extraction | Initial work-up to remove water-soluble impurities | Dichloromethane and Water/HCl | rsc.org |
| Filtration over Celite | Removal of solid catalysts or by-products | Not applicable | rsc.org |
| Precipitation | Isolation of hydrochloride salts | Not specified | acs.org |
By carefully selecting and applying these purification techniques, chemists can obtain this compound and its analogues with the high purity necessary for reliable scientific investigation and potential applications.
Preclinical Pharmacological Characterization of 4 2 Azetidin 1 Yl Ethyl Pyridine
Receptor Interaction and Ligand Binding Profiling
The initial stages of characterizing a novel compound involve determining its binding affinity and selectivity for its primary biological targets and assessing potential off-target interactions. This section outlines the binding profile of 4-(2-(Azetidin-1-yl)ethyl)pyridine at nicotinic acetylcholine (B1216132) receptors and other key central nervous system receptors.
Affinity and Selectivity at Nicotinic Acetylcholine Receptors (nAChRs) Subtypes
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes and are important targets for therapeutic intervention in several neurological and psychiatric disorders.
Research on compounds structurally analogous to this compound, particularly those containing an azetidinyl moiety linked to a pyridine (B92270) ring, has consistently demonstrated high affinity for the α4β2 nAChR subtype. The conformationally restricted azetidine (B1206935) ring is considered a critical structural feature for maintaining high-affinity binding to these receptors. Studies on related azetidinyl-pyridyl ether compounds have reported subnanomolar binding affinities (Ki values) at rat α4β2 nAChRs, underscoring the potent interaction of this chemical scaffold with this specific nAChR subtype.
Interactive Table: Binding Affinity of Representative Azetidinyl-Pyridyl Compounds at α4β2 nAChRs
| Compound | α4β2 nAChR Ki (nM) | Species |
| Azetidinyl-pyridyl ether analog 1 | < 1 | Rat |
| Azetidinyl-pyridyl ether analog 2 | 0.5 - 1.5 | Rat |
| Azetidinyl-pyridyl ether analog 3 | < 0.5 | Human |
Note: This table presents representative data for structurally related compounds to illustrate the typical affinity range and is not specific to this compound for which direct data is not publicly available.
Beyond its high affinity for the α4β2 subtype, the selectivity profile of a compound across other nAChR subtypes is crucial for predicting its therapeutic window and potential side effects. Compounds containing the azetidinyl-pyridine scaffold have generally shown a degree of selectivity for nAChRs containing the β2 subunit over those containing the β4 subunit. Furthermore, for some analogs, selectivity has been observed over the ganglionic α3β4 nAChR subtype, which is often associated with undesirable peripheral side effects. While comprehensive selectivity data for this compound is not available, the general trend for this chemical class suggests a preferential interaction with β2-containing nAChR subtypes.
Interaction with Other Neurotransmitter Receptor Systems (e.g., Histamine (B1213489) Receptors, Cannabinoid Receptors)
To assess the potential for off-target effects, the interaction of a compound with other major neurotransmitter receptor systems is evaluated. Based on available literature, there is no specific published data detailing the binding affinity of this compound at histamine or cannabinoid receptors. Comprehensive screening against a panel of receptors and transporters would be necessary to fully characterize its off-target profile.
In Vitro and In Vivo Preclinical Pharmacodynamics
Pharmacodynamic studies are essential to understand the functional consequences of a compound's binding to its receptor targets. This includes elucidating its mechanism of action at a cellular and molecular level.
Cellular and Molecular Mechanism of Action Studies
The functional activity of compounds structurally related to this compound at the α4β2 nAChR has been characterized. For instance, varenicline, which contains a related pharmacophore, acts as a partial agonist at this receptor. This means it produces a response that is lower than that of the endogenous agonist, acetylcholine. This partial agonism at α4β2 nAChRs is thought to be a key mechanism for its therapeutic effects, as it leads to a moderate and sustained release of dopamine (B1211576) in key brain regions.
In vitro functional assays, such as electrophysiological recordings or neurotransmitter release assays, are used to quantify the efficacy and potency of a compound. For azetidinyl-pyridyl ether analogs, such studies would determine whether they act as full agonists, partial agonists, or antagonists at various nAChR subtypes. However, specific data from such functional studies for this compound are not currently available in the public domain. Further research is required to elucidate its precise cellular and molecular mechanism of action.
Efficacy in Preclinical Animal Models
No studies detailing the in vivo efficacy of this compound in animal models related to its potential CNS receptor interactions have been identified in the public domain. While research exists for other compounds containing azetidine or pyridine structures, this information is not directly applicable to the specific molecule .
Preclinical Pharmacokinetics (ADME) Assessment
A thorough review of available literature did not yield any specific data on the preclinical pharmacokinetic properties of this compound.
Absorption and Distribution in Preclinical Models
There is no publicly available information on the absorption and distribution characteristics of this compound in preclinical models.
Metabolic Pathways and Metabolite Identification in Preclinical Systems
Details regarding the metabolic pathways and the identification of metabolites of this compound in preclinical systems have not been published.
Excretion Routes and Clearance in Preclinical Models
Information on the excretion routes and clearance rates of this compound in preclinical models is not available in the public record.
Structure Activity Relationship Sar Studies on 4 2 Azetidin 1 Yl Ethyl Pyridine Analogues
Elucidating Key Structural Determinants for Receptor Binding Affinity and Selectivity
The binding affinity and selectivity of 4-(2-(Azetidin-1-yl)ethyl)pyridine analogues are critically dependent on the interplay of their structural components. Research on related pyridine-containing compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) provides valuable insights into the key determinants. The pyridine (B92270) ring often serves as a crucial pharmacophoric element, capable of participating in hydrogen bonding and π-π stacking interactions within the receptor's binding pocket.
Modifications to the pyridine ring have been shown to significantly impact binding affinity. For instance, in a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, which also feature a pyridine core, the introduction of a bulky substituted phenyl group at the 3'-position did not hinder recognition by α4β2*-nAChRs. nih.gov In fact, all tested analogues in this series demonstrated high affinity for this receptor subtype. nih.gov This suggests that the pyridine ring's periphery can be a viable point for modification to fine-tune binding characteristics.
The nature and position of substituents on the pyridine ring are paramount. Studies on bedaquiline (B32110) analogues, which contain a substituted pyridine ring, revealed that mono-substituted phenylpyridine analogues with an electron-withdrawing group generally exhibited the greatest activity. nih.gov Specifically, fluoro-derivatives outperformed their chloro-analogues, and while ortho, meta, and para-halogen substituents were tolerated, the addition of a second substituent was detrimental to activity. nih.gov The 4-fluorophenyl analogue emerged as the most potent in this particular series. nih.gov
The ethyl linker connecting the pyridine and azetidine (B1206935) moieties provides conformational flexibility, allowing the two key binding elements to adopt an optimal orientation within the receptor. Alterations to this linker, such as increasing its rigidity or length, would likely have a profound effect on binding affinity.
To illustrate these principles, the following table presents binding affinity data for a series of related nicotinic acetylcholine receptor ligands, highlighting the impact of structural modifications on receptor binding.
| Compound | Modification | Receptor Subtype | Binding Affinity (Ki, nM) |
| Analogue A | 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | α4β2 | 0.009 |
| Analogue B | 2'-Fluoro-3'-(4-(trifluoromethanesulfonylphenyl))deschloroepibatidine | α4β2 | 0.03 |
| Analogue C | 2'-Fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine | α4β2 | Data not specified, but high affinity |
| Varenicline | Reference Compound | α4β2 | 0.12 |
| Epibatidine | Reference Compound | α4β2* | 0.026 |
Data sourced from a study on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. nih.gov
Modulating Pharmacological Efficacy through Targeted Structural Modifications
The pharmacological efficacy of this compound analogues, whether they act as agonists, antagonists, or allosteric modulators, can be precisely modulated through targeted structural alterations. These modifications can influence how the ligand, once bound, affects the receptor's function.
In the context of nAChRs, subtle changes to the ligand structure can switch a compound from an agonist to an antagonist. For the 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, while they exhibited high binding affinity, they acted as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov This suggests that the combination of a 2'-fluoro group on the pyridine ring with bulky 3'-substituents interferes with the conformational changes required for receptor activation. nih.gov
The nature of the substituent on the pyridine ring can also dictate the functional activity. In a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives, different substitutions on the piperidinyl group led to varying levels of cytotoxic potential against different leukemia cell lines. This highlights how modifications at a distal part of the molecule can influence its ultimate pharmacological effect.
The following table demonstrates how structural changes can impact the pharmacological profile, using data from related compound series.
| Compound | Key Structural Feature | Observed Pharmacological Effect |
| Analogue D | 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine | Antagonist at α4β2-, α3β4-, and α7-nAChRs nih.gov |
| Pyrroloquinoxaline 1a | Substituted piperidin-1-yl | High cytotoxic activity against leukemia cells, low activity against normal hematopoietic cells |
| Pyrroloquinoxaline 1m,n | Substituted piperidin-1-yl | High cytotoxic activity against leukemia cells, low activity against normal hematopoietic cells |
Data sourced from studies on deschloroepibatidine and pyrroloquinoxaline derivatives.
Design Principles for Improved Preclinical Pharmacological Profiles
The design of novel this compound analogues with improved preclinical pharmacological profiles involves a multi-parameter optimization process. Key considerations include enhancing target affinity and selectivity, improving metabolic stability, and ensuring favorable pharmacokinetic properties.
A crucial design principle is to achieve selectivity for the desired receptor subtype to minimize off-target effects. This can be accomplished by exploiting subtle differences in the binding pockets of various receptors. For instance, the 4-carbamoylphenyl analogue of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine (analogue 5g in the study) was found to be highly selective for α4β2-nAChR over α3β4- and α7-nAChRs. nih.gov
Another important aspect is metabolic stability. The introduction of metabolically robust groups or the blocking of potential sites of metabolism can enhance the in vivo lifetime of a compound. For example, the incorporation of fluorine atoms can sometimes block metabolic oxidation.
A successful design strategy often involves creating a library of analogues with systematic variations to explore the SAR comprehensively. This allows for the identification of key structural motifs that contribute to the desired pharmacological profile.
Conformational Landscape Analysis and Pharmacophore Models
Understanding the three-dimensional structure and conformational preferences of this compound analogues is essential for rational drug design. Conformational landscape analysis helps to identify the low-energy conformations that are likely to be biologically active.
The flexible ethyl linker allows the pyridine and azetidine moieties to adopt various spatial arrangements. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to map the potential energy surface and identify the preferred conformations.
Pharmacophore models are another powerful tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. For this compound analogues, a typical pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.
A hydrophobic/aromatic feature representing the pyridine ring.
A hydrogen bond acceptor/positive ionizable feature for the azetidine nitrogen.
Defined distances and angles between these features.
By aligning a series of active analogues, a common pharmacophore can be derived. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of binding to the target receptor. It can also guide the design of new analogues with improved affinity and selectivity by ensuring that they fit the pharmacophore requirements.
While specific conformational analyses and pharmacophore models for this compound are not publicly detailed, the principles derived from related nAChR ligands are highly applicable. For instance, the crystal structure of the α4β2* receptor provides a template for understanding how ligands like those with an azetidine ring bind, with the azetidine nitrogen likely interacting with the α4 subunit side. mdpi.com The development of such models is a critical step in the rational design of novel and effective therapeutic agents based on this scaffold.
Computational Approaches in the Study of 4 2 Azetidin 1 Yl Ethyl Pyridine
Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational tools used to explore the interactions between a small molecule, such as 4-(2-(Azetidin-1-yl)ethyl)pyridine, and its potential biological targets. These methods provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex, which are crucial for understanding the compound's mechanism of action.
Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the compound into the active site of a target protein. For instance, pyridine (B92270) derivatives have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov A docking study of this compound against a kinase like EGFR would aim to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the binding pocket. The pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, while the azetidine (B1206935) nitrogen can act as a hydrogen bond acceptor. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering information about its stability and conformational changes. Following a docking study, an MD simulation of the this compound-receptor complex would be performed. This simulation would track the movements of atoms in the complex, allowing for the calculation of binding free energies and the assessment of the stability of the predicted binding pose. Such simulations have been used to study the behavior of pyridine and its derivatives at interfaces, which can be analogous to the environment within a protein's binding site. researchgate.net
A hypothetical molecular docking study of this compound might reveal binding modes similar to those observed for other pyridine-containing ligands. For example, studies on other pyridine derivatives have shown that the pyridine nitrogen can form crucial hydrogen bonds with backbone residues in the hinge region of kinases. nih.gov
Table 1: Potential Interacting Residues for this compound in a Kinase Binding Pocket (Hypothetical)
| Interaction Type | Potential Interacting Residue (Example) | Part of this compound Involved |
| Hydrogen Bond | Methionine (Hinge Region) | Pyridine Nitrogen |
| Hydrophobic Interaction | Leucine, Valine | Ethyl Linker |
| Hydrophobic Interaction | Alanine, Isoleucine | Azetidine Ring |
| π-π Stacking | Phenylalanine, Tyrosine | Pyridine Ring |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Cheminformatics involves the use of computational methods to analyze and manage chemical data. For this compound, these approaches can be used to predict its activity and to design new analogs with improved properties.
A QSAR study would typically involve a dataset of pyridine derivatives with known activities against a specific target. Various molecular descriptors for these compounds, such as electronic, steric, and hydrophobic properties, would be calculated. A mathematical model would then be developed to relate these descriptors to the biological activity. This model could then be used to predict the activity of this compound. For instance, QSAR studies have been successfully applied to 3-pyrimidin-4-yl-oxazolidin-2-one derivatives to understand the key factors for their inhibitory activity. nih.gov
Cheminformatics tools can be employed to analyze large chemical databases to identify compounds with similar structural features to this compound that may exhibit similar biological activities. This can help in identifying potential off-target effects or new therapeutic applications. Furthermore, these tools can be used in lead optimization by suggesting modifications to the structure of this compound that are likely to enhance its potency or selectivity.
Table 2: Examples of Molecular Descriptors for a QSAR Study of Pyridine Derivatives
| Descriptor Class | Example Descriptors |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
In Silico Prediction of Preclinical Pharmacokinetic Attributes
The preclinical assessment of a drug candidate's pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in the drug development process. In silico methods to predict these properties are valuable for identifying potential liabilities early on, saving time and resources.
For this compound, various computational models can be used to predict its ADME profile. These models are often based on large datasets of compounds with experimentally determined pharmacokinetic data.
Absorption: Properties like intestinal absorption can be predicted based on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and the number of rotatable bonds. rkmmanr.org Rules like Lipinski's Rule of Five can provide a preliminary assessment of oral bioavailability. rkmmanr.org
Distribution: The extent to which a compound distributes into different tissues can be estimated by predicting its plasma protein binding and its ability to cross biological membranes like the blood-brain barrier.
Metabolism: In silico tools can predict the likely sites of metabolism on the this compound molecule by identifying atoms that are most susceptible to enzymatic reactions, primarily by cytochrome P450 enzymes.
Excretion: The route and rate of excretion can be inferred from the compound's physicochemical properties and its predicted metabolic fate.
Several studies have demonstrated the utility of in silico ADME predictions for various heterocyclic compounds, including pyridine and azetidinone derivatives. nih.govnih.govdergipark.org.trresearchgate.net These studies often report predicted values for properties like human intestinal absorption, Caco-2 cell permeability, and potential for P-glycoprotein substrate or inhibitor activity. nih.govnih.gov
Table 3: Predicted Preclinical Pharmacokinetic Attributes for a Hypothetical Compound Like this compound
| ADME Property | Predicted Value/Characteristic (Example) | Implication |
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |
| Polar Surface Area (PSA) | < 140 Ų | Good cell membrane permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Penetration | Low to Medium | May have limited central nervous system effects |
| Cytochrome P450 Inhibition | Potential inhibitor of specific isoforms | Risk of drug-drug interactions |
Analytical and Bioanalytical Methodologies for 4 2 Azetidin 1 Yl Ethyl Pyridine
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Analogues
Chromatographic methods are the cornerstone for assessing the purity of 4-(2-(Azetidin-1-yl)ethyl)pyridine and for separating it from starting materials, synthetic intermediates, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing non-volatile polar compounds like pyridine (B92270) derivatives. For this compound, a standard RP-HPLC method would typically employ a C18 or C8 stationary phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic pyridine and azetidine (B1206935) nitrogens, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase to suppress silanol (B1196071) interactions and protonate the analyte.
Specialized columns, such as those with a 4-ethyl pyridine phase, are also available and can offer alternative selectivity for separating closely related pyridine-containing analogues. medwinpublishers.com Detection is commonly achieved using a UV detector, with the wavelength set near the absorbance maximum of the pyridine ring.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds, including impurities or analogues of this compound. The basic nature of pyridines can lead to peak tailing on standard columns; however, modern capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), provide excellent resolution and peak shape. mdpi.com GC analysis is particularly useful for monitoring residual solvents and volatile starting materials from the synthesis process. Detection is typically performed using a Flame Ionization Detector (FID) for general-purpose purity testing or a Mass Spectrometer (MS) for definitive peak identification. mdpi.comcdc.gov
Table 1: Representative Gas Chromatography (GC) Conditions for Pyridine Derivative Analysis
| Parameter | Condition for Pyridine mdpi.com | Condition for 4-Ethylpyridine cdc.gov |
|---|---|---|
| Column | 3 m x 3-mm OD stainless steel, 5% Carbowax 20M on 80/100 mesh acid-washed DMCS Chromosorb W | Capillary, DB-5 (30 m x 0.26 mm, 0.25 µm film) |
| Carrier Gas | Nitrogen (N₂) | Helium (He) |
| Flow Rate | 30 mL/min | Not Specified |
| Injector Temp. | 260 °C | Not Specified |
| Detector Temp. | 285 °C (FID) | Not Specified |
| Oven Program | Isothermal at 140 °C | 60 °C to 280 °C at 10 K/min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
Spectroscopic Techniques for Structural Elucidation of Analogues and Metabolites (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for the identification of its synthetic analogues and potential metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, δ 7.0-8.5 ppm), the ethyl bridge (δ 2.5-3.5 ppm), and the azetidine ring. mu.edu.iqjmchemsci.com The integration and splitting patterns of these signals confirm the connectivity of the atoms. For instance, the protons on the pyridine ring adjacent to the nitrogen atom would appear most downfield. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is crucial when analyzing novel analogues or metabolites where the substitution pattern may have changed.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | ~8.4 - 8.6 | Doublet |
| Pyridine H-3, H-5 | ~7.1 - 7.3 | Doublet |
| Ethyl -CH₂- (adjacent to pyridine) | ~2.8 - 3.0 | Triplet |
| Ethyl -CH₂- (adjacent to azetidine) | ~2.6 - 2.8 | Triplet |
| Azetidine -CH₂- (C2, C4) | ~3.2 - 3.4 | Triplet |
| Azetidine -CH₂- (C3) | ~2.0 - 2.2 | Quintet |
Note: Predicted values are based on analogous structures and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is often coupled with GC (GC-MS) and provides a reproducible fragmentation pattern that can be compared to spectral libraries. hmdb.ca For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation pathways would likely involve cleavage of the ethyl side chain, such as benzylic cleavage to form a pyridylmethyl radical or ion, and fragmentation of the azetidine ring. nist.gov Electrospray ionization (ESI), typically coupled with HPLC (LC-MS), is a softer ionization technique that usually produces a prominent protonated molecule [M+H]⁺, making it ideal for confirming the molecular weight of the parent compound, its analogues, and polar metabolites. springernature.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands including C-H stretching from the aromatic pyridine ring and the aliphatic ethyl and azetidine groups, C=C and C=N stretching vibrations associated with the pyridine ring (typically in the 1600-1450 cm⁻¹ region), and C-N stretching from the azetidine ring. jmchemsci.comnist.gov The absence of certain bands (e.g., N-H or O-H stretches) can confirm the purity of the final compound.
Quantitative Bioanalytical Methods for Preclinical Biological Samples
To understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in preclinical studies, a validated, sensitive, and selective bioanalytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard technique for quantifying small molecules in complex biological matrices like plasma, blood, and tissue homogenates. nih.govmdpi.com
Developing a quantitative LC-MS/MS method involves several key steps:
Sample Preparation: The goal is to isolate the analyte from endogenous matrix components (proteins, lipids, salts) that can interfere with the analysis. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). chromatographyonline.com The choice depends on the required level of cleanliness and the physicochemical properties of the analyte. chromatographyonline.com
LC Separation: A rapid and efficient HPLC or UPLC separation is developed to resolve the analyte from matrix components and any potential metabolites. A reversed-phase C18 column with a fast gradient elution using a mobile phase of water and acetonitrile containing formic acid is a common starting point.
MS/MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. researchgate.net The instrument is set to monitor a specific precursor ion (e.g., the [M+H]⁺ of the analyte) and one or more of its characteristic product ions formed by collision-induced dissociation. A stable isotope-labeled internal standard (e.g., deuterium- or ¹³C-labeled this compound) is typically used to correct for matrix effects and variability during sample processing and analysis. The method must be validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability.
Table 3: Hypothetical LC-MS/MS Parameters for Quantifying this compound in Rat Plasma
| Parameter | Description |
|---|---|
| Biological Matrix | Rat Plasma (heparinized) |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma:solvent ratio), followed by centrifugation and supernatant analysis. |
| Internal Standard (IS) | Deuterated this compound (e.g., d4-analyte) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| LC Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 163.1 → [Specific Product Ion] |
| MRM Transition (IS) | m/z 167.1 → [Specific Product Ion of IS] |
Note: Specific MRM transitions would need to be determined experimentally via infusion and optimization of the analyte and internal standard.
Preclinical Therapeutic Implications and Future Research Directions
Potential Preclinical Applications based on Demonstrated Mechanism of Action
The therapeutic potential of 4-(2-(Azetidin-1-yl)ethyl)pyridine can be inferred from the well-established pharmacological profiles of its constituent azetidine (B1206935) and pyridine (B92270) rings. Azetidine-containing compounds, for instance, are promising in the development of treatments for a range of neurological diseases, including Parkinson's disease, Tourette's syndrome, and attention deficit disorder. sciencedaily.com The rigid, four-membered azetidine ring can impart conformational constraint on molecules, which can lead to higher binding affinity and selectivity for biological targets. enamine.net This structural feature is particularly advantageous in designing drugs for the central nervous system (CNS).
The pyridine ring is a common scaffold in numerous approved drugs and is known for its ability to enhance the solubility and bioavailability of less soluble compounds. researchgate.net Pyridine derivatives have demonstrated a wide array of biological activities and are used in the synthesis of various therapeutic agents, including anticancer and antimicrobial drugs. researchgate.netgrandviewresearch.com
While the specific mechanism of action for this compound is not extensively detailed in the public domain, related azetidine derivatives have been investigated as M4 positive allosteric modulators (PAMs). One study on a series of azetidine-derived tertiary amides highlighted their potential in modulating the M4 muscarinic acetylcholine (B1216132) receptor, a target for CNS disorders. nih.gov However, these studies also revealed challenges such as high clearance rates. nih.gov The combination of the azetidine and pyridine moieties in this compound suggests a potential for CNS activity, but further preclinical studies are necessary to elucidate its precise mechanism of action and therapeutic utility.
Table 1: Potential Preclinical Applications of Related Scaffolds
| Scaffold | Potential Therapeutic Area | Rationale |
| Azetidine | CNS Disorders (e.g., Parkinson's, Tourette's, ADD) | The rigid structure can lead to higher target affinity and selectivity. sciencedaily.comenamine.net |
| Pyridine | Various, including infectious diseases and oncology | Enhances solubility and bioavailability; a common pharmacophore. researchgate.netnih.gov |
| Azetidine Derivatives | CNS Disorders | Investigated as M4 positive allosteric modulators. nih.gov |
Challenges and Opportunities in Preclinical Drug Discovery and Development
The preclinical development of compounds like this compound presents both significant challenges and unique opportunities, largely stemming from the properties of the azetidine and pyridine cores.
A primary challenge in working with azetidine derivatives is their synthesis. The inherent ring strain of the four-membered ring makes their preparation difficult. medwinpublishers.com Furthermore, the development of azetidine-containing drug candidates can be hampered by issues such as P-glycoprotein (P-gp) efflux, which limits CNS exposure, and low solubility. nih.gov For instance, a preclinical candidate, VU0476406, faced setbacks due to low solubility and solubility-limited oral absorption. nih.gov High hepatic clearance is another potential hurdle for this class of compounds. nih.gov
Despite these challenges, the inclusion of an azetidine ring offers considerable opportunities. Its rigid nature can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net The small, polar nature of the azetidine ring can also favorably impact the physicochemical properties of a drug molecule. nih.gov Moreover, the development of novel synthetic methods is making azetidine building blocks more accessible. sciencedaily.comsciencedaily.com
The pyridine moiety also presents a mix of challenges and opportunities. While it can improve water solubility, it can also be a site for metabolism, potentially leading to rapid clearance. nih.gov However, the versatility of pyridine chemistry allows for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic properties. researchgate.net The growing demand for pyridine derivatives in the pharmaceutical and agrochemical industries is driving innovation and making a wider range of starting materials available. grandviewresearch.com
Table 2: Challenges and Opportunities in the Preclinical Development of Azetidine and Pyridine Derivatives
| Feature | Challenges | Opportunities |
| Azetidine Ring | Difficult synthesis due to ring strain. medwinpublishers.com Potential for P-gp efflux and low CNS exposure. nih.gov Low solubility and high clearance for some derivatives. nih.gov | Imparts conformational rigidity, potentially increasing binding affinity. enamine.net Small, polar nature can improve physicochemical properties. nih.gov Increasing availability of novel synthetic methods and building blocks. sciencedaily.comsciencedaily.com |
| Pyridine Ring | Potential site for metabolism, leading to rapid clearance. nih.gov | Enhances solubility and bioavailability. researchgate.net Versatile chemistry allows for extensive structural modifications. researchgate.net High demand drives innovation and availability of starting materials. grandviewresearch.com |
Innovative Strategies for the Design and Synthesis of Next-Generation Analogues and Derivatives
To overcome the challenges and capitalize on the opportunities associated with this compound, researchers can employ several innovative strategies for the design and synthesis of next-generation analogues.
In the realm of synthesis, recent advancements have made the construction of azetidine rings more efficient. For example, chemists at Rice University developed a simple route to synthesize NH-azetidines, which are valuable precursors for drug design. sciencedaily.com Another innovative approach from the University of Michigan utilizes visible light and a photocatalyst to produce monocyclic azetidines, a class of compounds that has been difficult to obtain. sciencedaily.com Furthermore, new catalytic methods are enabling the synthesis of densely functionalized azetidines and their derivatives. acs.org For pyridine synthesis, ultrasound-accelerated reactions have been shown to be a fast and efficient method for creating certain derivatives. researchgate.net
In terms of drug design, the principles of fragment-based drug design can be applied. The conformationally restricted nature of the azetidine scaffold makes it well-suited for this approach, which can lead to compounds with higher binding affinity. enamine.net Computational methods, such as molecular dynamics simulations and machine learning, are also becoming essential tools in early drug discovery to predict the properties of novel compounds and guide their design. mdpi.com
Future design strategies for analogues of this compound could involve exploring different substitution patterns on both the azetidine and pyridine rings. For the azetidine ring, introducing substituents at the 2- or 3-position could modulate potency and metabolic stability, although this can sometimes lead to a loss of efficacy. nih.gov For the pyridine ring, modifications can be made to fine-tune its electronic properties and metabolic profile. The development of novel linkers to connect the two ring systems could also provide access to new chemical space and improved drug-like properties. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-(Azetidin-1-yl)ethyl)pyridine?
- Methodological Answer : The synthesis typically involves substitution or coupling reactions. For substitution, sodium azide (NaN₃) or potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 90°C can introduce functional groups like azido or thiocyanato derivatives . For coupling, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with boronic acids in tetrahydrofuran (THF) under argon at 65°C are effective for forming biaryl intermediates . Post-reaction purification via thin-layer chromatography (TLC, silica gel 60 F₂₅₄) and flash column chromatography (silica gel 230–400 mesh) ensures product isolation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to confirm proton environments, with chemical shifts referenced to TMS .
- Mass Spectrometry (MS) : Agilent ion-trap MS for molecular weight validation .
- Infrared (IR) Spectroscopy : Perkin Elmer FT-IR to identify functional groups (e.g., azetidine N-H stretches) .
- X-ray Crystallography : For solid-state structure determination, as demonstrated in co-crystal studies of related pyridyl derivatives .
Q. How should purification be optimized for this compound?
- Methodological Answer :
- TLC : Use Merck pre-coated silica plates with UV visualization to monitor reaction progress .
- Flash Chromatography : Employ a gradient elution (hexane/ethyl acetate) on silica gel 230–400 mesh .
- Recrystallization : Select solvents (e.g., methanol or ethanol) based on solubility profiles to enhance crystalline purity .
Advanced Research Questions
Q. How can contradictions in reaction yields under varying conditions be resolved?
- Methodological Answer : Systematically test variables:
- Catalyst Loading : Vary Pd catalyst concentrations (0.5–5 mol%) to optimize cross-coupling efficiency .
- Temperature : Compare reflux (e.g., THF at 65°C) vs. room-temperature conditions for azide substitutions .
- Solvent Effects : Substitute DMF with acetonitrile or THF to assess polar aprotic solvent impacts on reaction kinetics . Document yields and byproducts via HPLC-MS to identify optimal parameters.
Q. What strategies are effective for studying biological interactions of this compound?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Structural Analog Synthesis : Prepare derivatives (e.g., ethynyl or alkenyl variants) to probe structure-activity relationships (SAR) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with biological targets .
Q. How can reaction byproducts be identified and minimized?
- Methodological Answer :
- LC-MS Analysis : Use high-resolution MS to detect minor byproducts (e.g., dimerization products or oxidation intermediates) .
- Reagent Stoichiometry : Limit excess NaN₃ or boronic acids to reduce side reactions .
- Inert Atmosphere : Conduct reactions under argon to prevent oxidative degradation .
Q. What challenges arise in determining the compound’s solid-state structure, and how are they addressed?
- Methodological Answer :
- Crystallization Difficulty : Co-crystallize with anthranilic acid derivatives to stabilize lattice formation, as shown in pyridyl-ethyl co-crystals .
- Data Collection : Use synchrotron X-ray sources for high-resolution diffraction data if crystal quality is poor .
- Refinement : Apply SHELXL for structural refinement, incorporating hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
